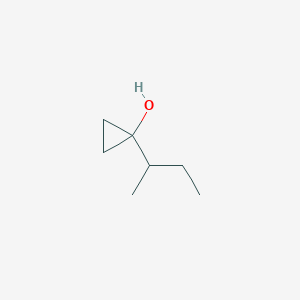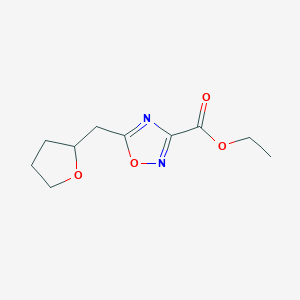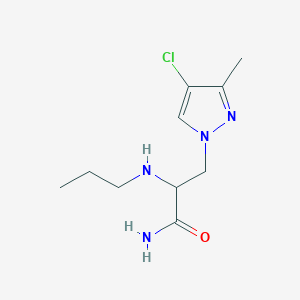
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro-substituted pyrazole ring, a propylamino group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-chloro-3-methyl-1H-pyrazole can be formed by reacting hydrazine hydrate with 4-chloro-3-methyl-2,4-pentanedione under reflux conditions.
Introduction of the Propylamino Group: The propylamino group can be introduced by reacting the pyrazole derivative with propylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Formation of the Propanamide Moiety: The final step involves the acylation of the amino group with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the chloro-substituted pyrazole ring, potentially leading to dechlorination.
Substitution: The chloro group on the pyrazole ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dechlorinated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-1H-pyrazol-1-yl)-2-(propylamino)propanamide: Similar structure but lacks the methyl group on the pyrazole ring.
3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanamide: Similar structure but lacks the chloro group on the pyrazole ring.
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide: Similar structure but has an ethylamino group instead of a propylamino group.
Uniqueness
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is unique due to the presence of both chloro and methyl substituents on the pyrazole ring, as well as the propylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
3-(4-chloro-3-methylpyrazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-3-4-13-9(10(12)16)6-15-5-8(11)7(2)14-15/h5,9,13H,3-4,6H2,1-2H3,(H2,12,16) |
InChI Key |
OIJLABLEPBRIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=C(C(=N1)C)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


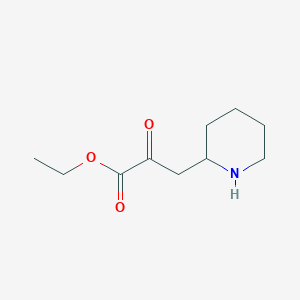
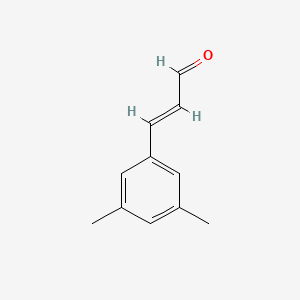
![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
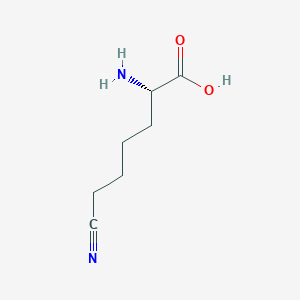
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)
